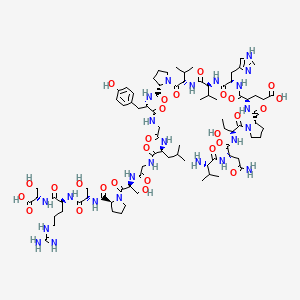
Fub-PB-22
Übersicht
Beschreibung
FUB-PB-22, auch bekannt als Quinolin-8-yl 1-[(4-Fluorphenyl)methyl]-1H-indol-3-carboxylat, ist ein Indol-basiertes synthetisches Cannabinoid. Es ist ein potenter Agonist des Cannabinoid-Rezeptors Typ 1 (CB1) und des Cannabinoid-Rezeptors Typ 2 (CB2). Diese Verbindung wurde online als Designerdroge verkauft und wurde in von Strafverfolgungsbehörden beschlagnahmten Proben gefunden .
Wissenschaftliche Forschungsanwendungen
FUB-PB-22 wurde in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Chemie: Es wird als Referenzstandard für analytische Methoden wie Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC) verwendet.
Biologie: Es wird verwendet, um die Auswirkungen synthetischer Cannabinoide auf das Endocannabinoid-System zu untersuchen.
Medizin: Es wird in pharmakologischen Studien verwendet, um die potenziellen therapeutischen Wirkungen synthetischer Cannabinoide zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer synthetischer Cannabinoide für verschiedene Anwendungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an den Cannabinoid-Rezeptor Typ 1 (CB1) und den Cannabinoid-Rezeptor Typ 2 (CB2). Es wirkt als vollständiger Agonist mit einer Bindungsaffinität von 0,386 nM bei CB1 und 0,478 nM bei CB2. Diese Bindung aktiviert die Rezeptoren, was zu verschiedenen physiologischen und pharmakologischen Wirkungen führt .
Vorbereitungsmethoden
Die Synthese von FUB-PB-22 beinhaltet die Reaktion von Quinolin-8-ylchlorid mit 1-[(4-Fluorphenyl)methyl]-1H-indol-3-carbonsäure in Gegenwart einer Base. Die Reaktionsbedingungen umfassen typischerweise die Verwendung eines Lösungsmittels wie Dimethylformamid (DMF) und einer Base wie Kaliumcarbonat (K2CO3). Die Reaktion wird bei erhöhten Temperaturen durchgeführt, um die Bildung der Esterbindung zu erleichtern .
Analyse Chemischer Reaktionen
FUB-PB-22 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).
Substitution: Diese Reaktion beinhaltet die Substitution eines Atoms oder einer Atomgruppe durch ein anderes. Häufige Reagenzien sind Halogene wie Chlor (Cl2) oder Brom (Br2).
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wirkmechanismus
FUB-PB-22 exerts its effects by binding to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). It acts as a full agonist with a binding affinity of 0.386 nM at CB1 and 0.478 nM at CB2. This binding activates the receptors, leading to various physiological and pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
FUB-PB-22 ähnelt anderen synthetischen Cannabinoiden wie:
BB-22: 1-[(Cyclohexylmethyl)-1H-indol-3-carboxylat]
5F-AMB: Methyl (2S)-2-{[1-(5-Fluorpentyl)-1H-indazol-3-yl]formamido}-3-methylbutanoat
NM2201: Naphthalen-1-yl 1-(5-Fluorpentyl)-1H-indol-3-carboxylat
MAB-CHMINACA: N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(Cyclohexylmethyl)indazol-3-carboxamid
This compound ist aufgrund seiner spezifischen chemischen Struktur, die eine Quinolin-8-yl-Estergruppe umfasst, einzigartig. Diese Struktur trägt zu seiner hohen Bindungsaffinität und Potenz an den Cannabinoid-Rezeptoren bei .
Eigenschaften
IUPAC Name |
quinolin-8-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O2/c26-19-12-10-17(11-13-19)15-28-16-21(20-7-1-2-8-22(20)28)25(29)30-23-9-3-5-18-6-4-14-27-24(18)23/h1-14,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHVURVXAOMRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C(=O)OC4=CC=CC5=C4N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016909 | |
| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1800098-36-5 | |
| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1800098-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FUB-PB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800098365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUB-PB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS46154N3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of FUB-PB-22 in humans, and what are the key metabolites identified in urine?
A1: Research indicates that this compound is rapidly metabolized in the human body, primarily through ester hydrolysis followed by hydroxylation and/or glucuronidation. [] The most abundant urinary metabolites identified are hydroxylated fluorobenzylindole-3-carboxylic acid (M6) and fluorobenzylindole-3-carboxylic acid (M7, FBI-COOH). [] Notably, M7 is also a common metabolite of FDU-PB-22, a closely related SCRA. [] These metabolites are crucial for analytical detection and confirmation of this compound intake.
Q2: Has the metabolism of this compound been studied in preclinical models, and if so, what insights have been gained?
A4: Research using human liver microsomes and hepatocytes has provided valuable insights into the metabolic stability and pathways of this compound. [] These in vitro models offer a controlled environment to study metabolic processes, allowing researchers to identify key metabolites and estimate the compound's half-life. [] Such preclinical data are essential for guiding further research and developing analytical methods for detecting this compound use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,8-Dioxabicyclo[3.2.1]octane-4-carbonyl chloride, 1,4-dimethyl-, (1R-exo)- (9CI)](/img/new.no-structure.jpg)
![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)



![sodium;[(2R)-2,3-di(dodecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate](/img/structure/B591199.png)





